![molecular formula C19H20ClNO B5434956 3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide](/img/structure/B5434956.png)
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide, also known as URB597, is a synthetic compound that acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endogenous cannabinoids. URB597 has been studied extensively for its potential therapeutic applications in various diseases, including pain, anxiety, and addiction.
Wirkmechanismus
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide exerts its effects by inhibiting FAAH, which leads to increased levels of endogenous cannabinoids such as anandamide. Anandamide is a neurotransmitter that binds to the same receptors as THC, the active ingredient in marijuana. By increasing anandamide levels, this compound may modulate the endocannabinoid system and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of anandamide in various tissues, including the brain, liver, and intestine. It has also been found to reduce levels of the FAAH substrate, oleoylethanolamide, in the intestine. In addition, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has several advantages for use in laboratory experiments. It is a selective inhibitor of FAAH, which allows for the specific modulation of the endocannabinoid system without affecting other pathways. It has also been shown to have a good safety profile in animal studies. However, this compound has a short half-life and may require frequent dosing in experiments. It is also not suitable for use in cell culture studies due to its poor solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide. One area of interest is its potential use in treating substance use disorders, particularly opioid addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction and may have similar effects in humans. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to improve cognitive function in animal models and may have similar effects in humans. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans and to determine its optimal dosing and administration.
Synthesemethoden
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzonitrile with 1-methyl-3-phenylpropylamine to form the intermediate 2-chlorophenyl-N-(1-methyl-3-phenylpropyl)acetamide. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been shown to have potential therapeutic benefits in various preclinical and clinical studies. In animal models, this compound has been found to reduce pain, anxiety, and depressive-like behaviors. It has also been shown to have anti-inflammatory effects and to improve cognitive function. In humans, this compound has been studied for its potential use in treating chronic pain, anxiety disorders, and substance use disorders.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-15(11-12-16-7-3-2-4-8-16)21-19(22)14-13-17-9-5-6-10-18(17)20/h2-10,13-15H,11-12H2,1H3,(H,21,22)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUCVWTRKNLIY-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.